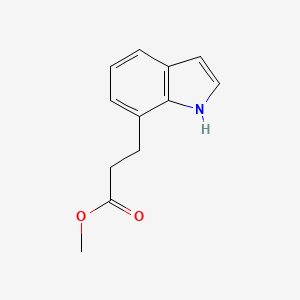

Methyl 3-(1H-indol-7-yl)propanoate

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole, a bicyclic aromatic heterocycle, serves as a fundamental scaffold in a vast array of natural products and synthetic compounds. wikipedia.org Its derivatives are of paramount importance in medicinal chemistry, exhibiting a wide spectrum of biological activities. ijpsr.comnih.gov The indole nucleus is a privileged structure, meaning it is a molecular framework that is able to bind to multiple biological targets. ijpsr.com This versatility has led to the development of numerous indole-based drugs with applications ranging from anticancer to antihypertensive and antidepressant medications. benthamscience.com The continued exploration of indole derivatives is a central theme in organic synthesis, driven by their significance as intermediates and bioactive molecules. mdpi.comresearchgate.net Researchers are constantly seeking to synthesize novel indole-containing compounds to investigate their therapeutic potential against various diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govmdpi.commdpi.com

Structural Classification and Nomenclature of Indole Propanoate Esters

Indole propanoate esters are a specific class of indole derivatives characterized by a propanoate ester group attached to the indole ring. The nomenclature specifies the point of attachment of the propanoate group to the indole nucleus. For instance, in "Methyl 3-(1H-indol-7-yl)propanoate," the "indol-7-yl" indicates that the propanoate group is attached to the 7th position of the indole ring. The "methyl" refers to the ester group, and "propanoate" describes the three-carbon chain.

Indole alkaloids, a large and diverse group of natural products, can be broadly classified into isoprenoid and non-isoprenoid types. wikipedia.org A more structurally based classification categorizes them based on the presence of specific ring systems like carbazole (B46965) or β-carboline. wikipedia.org Indole propanoate esters fall under the broader category of simple indole derivatives. wikipedia.org

The structure of these compounds can be further elucidated through various analytical techniques. For example, the crystal structure of Methyl 3-(1H-indol-3-yl)propanoate has been determined using single-crystal X-ray diffraction. nih.govresearchgate.net

Positioning of this compound within Indole Ester Research Contexts

This compound is a specific isomer within the larger family of indole propanoate esters. While much of the research has focused on the 3-substituted indoles, such as Methyl 3-(1H-indol-3-yl)propanoate, due to their prevalence in biologically active compounds like the plant hormone auxin (indole-3-acetic acid), the 7-substituted isomers are also of significant interest. wikipedia.orgnih.gov The position of the substituent on the indole ring can dramatically influence the molecule's chemical reactivity and biological activity.

Research into various substituted indole esters, including those with different substituents on the indole ring and variations in the ester group, is ongoing. For example, studies have explored the synthesis and biological evaluation of indole-3-carboxylic acid derivatives as potential herbicides and anticancer agents. nih.govnih.govresearchgate.net The specific compound, this compound, serves as a valuable building block and a subject of study for understanding structure-activity relationships within this class of compounds.

Historical Trajectory and Current Trends in Indole Propanoate Ester Research

The study of indoles dates back to the 19th century with the first synthesis of indole itself. nih.gov The discovery of the diverse biological roles of indole-containing compounds, such as the amino acid tryptophan and the neurotransmitter serotonin, spurred extensive research into this heterocyclic system. wikipedia.orgnih.gov

Current research trends in indole chemistry are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously developing more efficient and versatile methods for synthesizing substituted indoles. rsc.org

Drug Discovery and Development: The indole scaffold remains a popular template for designing new therapeutic agents. nih.govmdpi.com Recent studies have investigated indole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govmdpi.comnih.gov

Materials Science: Indole derivatives are also being explored for their applications in materials science, such as in the development of organic electronics and sensors.

Scope and Objectives of Academic Inquiry into Indole Propanoate Systems

Academic research on indole propanoate systems is driven by several key objectives:

Fundamental Understanding: To gain a deeper understanding of the chemical properties, reactivity, and electronic structure of these molecules.

Synthesis of Novel Compounds: To develop new and efficient synthetic routes to a wide variety of indole propanoate esters with diverse substitution patterns.

Biological Evaluation: To screen these novel compounds for a range of biological activities and to identify potential lead compounds for drug development.

Structure-Activity Relationship (SAR) Studies: To systematically investigate how changes in the molecular structure of indole propanoate esters affect their biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Exploration of New Applications: To investigate the potential of these compounds in fields beyond medicine, such as agriculture and materials science. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | guidechem.com |

| Molecular Weight | 203.24 g/mol | nih.gov |

| IUPAC Name | This compound | guidechem.com |

| CAS Number | 915377-39-8 | guidechem.com |

| Canonical SMILES | COC(=O)CCC1=CC=CC2=C1NC=C2 | guidechem.com |

| InChI | InChI=1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3 | guidechem.com |

| InChIKey | LFGLWJYEJQYOEH-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 42.1 Ų | guidechem.com |

| Complexity | 230 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Table 2: Spectroscopic Data for a Related Isomer, Methyl 3-(1H-indol-3-yl)propanoate

| Spectral Data Type | Key Peaks/Signals | Source |

| GC-MS | Top 5 Peaks: 130, 203, 115, 143, 144 | nih.gov |

Table 3: Crystal Structure Data for a Related Isomer, Methyl 3-(1H-indol-3-yl)propanoate

| Crystal System | Space Group | Unit Cell Dimensions | Source |

| Monoclinic | P2₁/c | a = 6.893 Å, b = 9.146 Å, c = 18.052 Å, β = 111.27° | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1H-indol-7-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGLWJYEJQYOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743195 | |

| Record name | Methyl 3-(1H-indol-7-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915377-39-8 | |

| Record name | Methyl 3-(1H-indol-7-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Methodologies for the Synthesis of Methyl 3-(1H-indol-7-yl)propanoate and Related Isomers

The regioselective introduction of a propanoate chain at the C7 position of indole (B1671886) is a significant challenge due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors functionalization at the C3 and C2 positions. rsc.org Therefore, specialized strategies are necessary to achieve the desired 7-substituted product.

Direct Synthetic Routes to 3-(1H-indol-7-yl)propanoate Esters

Direct synthetic routes to 3-(1H-indol-7-yl)propanoate esters are not extensively documented, but can be conceptualized through modern cross-coupling reactions. A plausible approach involves the Heck reaction between a 7-haloindole and an acrylate derivative. For instance, 7-bromoindole could be coupled with methyl acrylate in the presence of a palladium catalyst to form methyl 3-(1H-indol-7-yl)acrylate, which can then be reduced to the target propanoate.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Notes |

| 7-Bromoindole | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(1H-indol-7-yl)acrylate | Followed by hydrogenation (e.g., H₂, Pd/C) to yield the propanoate. |

| 7-Iodoindole | Methyl acrylate | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl (E)-3-(1H-indol-7-yl)acrylate | Followed by hydrogenation. |

This table presents a conceptualized direct synthetic route based on established Heck reaction principles.

Precursor Synthesis and Functional Group Interconversions

A more common strategy involves the synthesis of a 7-substituted indole precursor, which can then be converted to the desired propanoate ester through a series of functional group interconversions. Key precursors include 7-formylindole and 7-cyanoindole.

The synthesis of 7-formylindole can be achieved via the Batcho-Leimgruber process from appropriately functionalized o-nitrotoluenes. tandfonline.com For example, 3-methyl-2-nitrobenzyl alcohol can be converted to 7-hydroxymethyl-indole, which is then oxidized to 7-formylindole using pyridinium chlorochromate (PCC). tandfonline.com

Once 7-formylindole is obtained, it can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester, respectively, to introduce the acrylate side chain. Subsequent hydrogenation of the double bond and esterification (if necessary) would yield this compound.

Another viable precursor is 7-cyanoindole, which can be synthesized through various methods, including the Sandmeyer reaction of 7-aminoindole or the dehydration of 7-indolecarboxamide. biosynth.com The cyano group can then be hydrolyzed to a carboxylic acid, which is subsequently esterified to the methyl ester. The propanoate chain can be constructed through reactions such as the addition of a Grignard reagent to the nitrile followed by hydrolysis and further manipulations.

| Precursor | Reagents for Propanoate Chain Introduction | Intermediate | Final Product |

| 7-Formylindole | 1. (EtO)₂P(O)CH₂CO₂Me, NaH 2. H₂, Pd/C | Methyl (E)-3-(1H-indol-7-yl)acrylate | This compound |

| 7-Cyanoindole | 1. H₂O, H⁺ or OH⁻ 2. MeOH, H⁺ | 3-(1H-indol-7-yl)propanoic acid | This compound |

This table illustrates synthetic pathways from key indole precursors.

Regioselective Functionalization of Indole Nucleus for Propanoate Introduction

Achieving regioselectivity at the C7 position often requires the use of a directing group on the indole nitrogen. researchgate.netnih.gov These directing groups can coordinate to a metal catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation. Common directing groups for C7 functionalization include pivaloyl (Piv), phosphinoyl, and hydrosilyl moieties. researchgate.net

For instance, an N-pivaloylindole can undergo a rhodium-catalyzed reaction with methyl acrylate to introduce the acrylate group directly at the C7 position. nih.gov The pivaloyl group can then be removed under basic conditions to afford the NH-free indole.

Palladium-Catalyzed Synthetic Approaches to Indole Propanoate Systems

Palladium catalysis has become an indispensable tool in organic synthesis, offering powerful methods for the formation of carbon-carbon bonds. These methods are highly applicable to the synthesis of indole propanoate systems.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds. nih.govnih.gov In the context of synthesizing this compound, a 7-haloindole could be coupled with a suitable boronic acid or ester derivative. For example, 7-bromoindole could be reacted with a three-carbon boronic ester containing a terminal ester group under palladium catalysis.

| 7-Substituted Indole | Coupling Partner | Catalyst/Ligand/Base | Product |

| 7-Bromoindole | (3-Methoxy-3-oxopropyl)boronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃ | This compound |

| 7-Triflyloxyindole | (3-Methoxy-3-oxopropyl)boronic acid | PdCl₂(dppf), Cs₂CO₃ | This compound |

This table showcases potential Suzuki-Miyaura cross-coupling strategies.

The Heck reaction, as mentioned earlier, is another powerful palladium-catalyzed transformation for C-C bond formation, particularly for the synthesis of alkenes. researchgate.netugent.beresearchgate.net The reaction of a 7-haloindole with methyl acrylate, followed by reduction, is a viable pathway to the target compound.

C–H Activation Strategies in Indole Functionalization

Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of indoles. rsc.org As previously noted, directing groups are often crucial for achieving regioselectivity at the C7 position. rsc.orgnih.gov

Rhodium catalysts have been successfully employed for the C7-alkenylation of N-pivaloylindoles with acrylates. nih.gov This reaction provides a direct route to an acrylate precursor, which can be readily hydrogenated to the desired propanoate.

| Indole Substrate | Olefin | Catalyst/Reagents | Product | Reference |

| N-Pivaloylindole | Methyl acrylate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Methyl 3-(1-(pivaloyl)-1H-indol-7-yl)acrylate | nih.gov |

| N-Pivaloyl-2-methylindole | Ethyl acrylate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Ethyl 3-(2-methyl-1-(pivaloyl)-1H-indol-7-yl)acrylate | nih.gov |

This table presents examples of rhodium-catalyzed C7-alkenylation of indoles.

Palladium-catalyzed C-H activation has also been explored for the C7-functionalization of indoles. acs.orgresearchgate.net By employing a suitable directing group, such as a phosphinoyl group, it is possible to direct the palladium catalyst to the C7 position for arylation and potentially other C-C bond-forming reactions. acs.org While direct C7-propanoation via C-H activation is still a developing area, the existing methodologies for C7-alkenylation and arylation provide a strong foundation for future advancements in this field.

Michael Addition Reactions in Indole Propanoate Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and widely utilized method for the formation of carbon-carbon bonds in organic synthesis. In the context of synthesizing indole propanoates, this reaction typically involves the addition of an indole nucleophile to an acrylate derivative. While the 3-position of indole is electronically rich and generally the most nucleophilic site, leading predominantly to 3-substituted products, strategic manipulation of protecting groups and reaction conditions can influence the regioselectivity of the addition.

For the synthesis of 7-substituted indole propanoates, a direct Michael addition of a 7-metallo-indole species to an acrylate ester is a plausible, though less common, approach. More frequently, the indole ring is constructed with the 7-position already functionalized, or a subsequent functionalization of the indole core at the 7-position is performed. For instance, an iridium-catalyzed borylation can selectively introduce a boryl group at the C7 position of an unprotected indole, which can then be used in subsequent cross-coupling reactions to introduce the desired propanoate side chain.

While specific examples detailing the direct Michael addition to form this compound are not extensively documented in readily available literature, the general principles of Michael additions involving indoles are well-established. Catalysts such as iodine have been shown to be effective in promoting the Michael addition of indoles to α,β-unsaturated ketones. nih.gov Brønsted acid ionic liquids have also been employed as efficient and recyclable catalysts for the conjugate addition of indoles to α,β-unsaturated ketones, offering high yields and simple experimental procedures. mdpi.com These methodologies could potentially be adapted for the synthesis of the target compound.

Derivatization Strategies for this compound Analogs

The modification of this compound provides a valuable avenue for the exploration of new chemical space and the development of novel therapeutic agents. Derivatization can be targeted at the ester functionality, the indole nitrogen, or the indole ring itself.

Ester Modifications and Amide Formation

The ester group of this compound is a versatile handle for a variety of chemical transformations. One of the most common modifications is its conversion to an amide. This can be achieved through direct aminolysis with a primary or secondary amine, often requiring elevated temperatures or the use of a catalyst. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This two-step procedure is generally more efficient and applicable to a wider range of amines.

The resulting amides can possess significantly different biological activities and physicochemical properties compared to the parent ester. The diversity of commercially available amines allows for the generation of large libraries of amide analogs for screening purposes.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Amine (RNH2) | N-Alkyl-3-(1H-indol-7-yl)propanamide | Aminolysis |

| 3-(1H-indol-7-yl)propanoic acid | Amine (RNH2), Coupling agents | N-Alkyl-3-(1H-indol-7-yl)propanamide | Amide coupling |

Indole N-Substitution and Ring Functionalization

The indole nitrogen of this compound can be readily functionalized through various alkylation, acylation, and arylation reactions. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The choice of solvent and base can influence the efficiency of the reaction.

Further functionalization of the indole ring itself can provide access to a wider range of derivatives. While the 7-position is already occupied, other positions on the benzene (B151609) portion of the indole ring (C4, C5, C6) can be targeted for electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing a variety of substituents onto the indole nucleus, provided a suitable handle like a halogen or a boronic ester is present on the ring. The development of methods for the direct C-H functionalization of indoles has also emerged as a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. For instance, iridium-catalyzed borylation has been shown to be a viable method for the functionalization of 2-substituted indoles at the 7-position. msu.edu

Stereoselective Synthesis of Indole Propanoate Esters

The introduction of stereocenters into indole-containing molecules is of paramount importance in drug discovery, as different enantiomers or diastereomers can exhibit vastly different biological activities. While this compound itself is achiral, the synthesis of chiral derivatives is a key objective.

Stereoselectivity can be introduced through various asymmetric synthetic strategies. One common approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation of a corresponding unsaturated precursor or an asymmetric Michael addition. Chiral organocatalysts, including proline and its derivatives, have been successfully employed in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. Similarly, chiral metal complexes, often featuring ligands such as BINAP or DuPhos, are effective catalysts for asymmetric hydrogenations.

Another strategy involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. While effective, this approach is less atom-economical than catalytic methods.

Green Chemistry Principles in Indole Propanoate Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. In the context of indole propanoate synthesis, several green chemistry strategies can be implemented.

The use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents is a key aspect of green chemistry. For instance, Fischer indole synthesis has been successfully carried out in water using SO3H-functionalized ionic liquids as catalysts. rsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are highly atom-economical and can significantly reduce waste. A sustainable multicomponent synthesis of indoles has been developed using ethanol as a solvent and avoiding metal catalysts. rsc.org

The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, further enhances the green credentials of a synthetic process. Microwave-assisted synthesis is another green technique that can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods.

| Green Chemistry Principle | Application in Indole Propanoate Synthesis |

| Use of safer solvents | Employing water or ethanol as reaction media. rsc.orgrsc.org |

| Atom economy | Utilizing multicomponent reactions to maximize the incorporation of starting materials into the final product. rsc.org |

| Catalysis | Using recyclable catalysts to minimize waste. mdpi.comrsc.org |

| Energy efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. |

Chemical Reactivity and Mechanistic Investigations of Indole Propanoate Systems

Electrophilic Substitution Reactions of Indole (B1671886) Propanoate Esters

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site of attack is generally the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. name-reaction.comnih.gov However, the presence of substituents on either the pyrrole or benzene ring can influence the regioselectivity of these reactions.

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. nih.govacs.org While specific studies on "Methyl 3-(1H-indol-7-yl)propanoate" are not extensively documented in the literature, the nitration of a related compound, methyl 3-(1H-indol-3-yl)propanoate, has been shown to yield "Methyl 3-(7-nitro-1H-indol-3-yl)propanoate", indicating that under certain conditions, substitution can be directed to the C7 position of the benzene ring. nih.gov

Table 1: Representative Electrophilic Substitution Reactions of Indole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Indole | SO₂Cl₂ | 3-Chloroindole | - | General Knowledge |

| Indole | HNO₃, Ac₂O | 3-Nitroindole | - | General Knowledge |

| Indole | CH₃COCl, AlCl₃ | 3-Acetylindole | - | nih.gov |

| Methyl 3-(1H-indol-3-yl)propanoate | HNO₃/H₂SO₄ | Methyl 3-(7-nitro-1H-indol-3-yl)propanoate | - | nih.gov |

Note: The data in this table is representative of indole reactivity and includes a closely related substituted indole propanoate due to the lack of specific data for this compound.

Nucleophilic Attack on Indole Propanoate Carboxylates

The ester functionality of indole propanoates is the primary site for nucleophilic attack. The carboxylate carbon is electrophilic and can react with a variety of nucleophiles. Two of the most common reactions are hydrolysis (saponification) and reaction with organometallic reagents like Grignard reagents.

Alkaline hydrolysis of the methyl ester of indole propanoates yields the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid. Studies on indole-3-acetic acid esters have shown that they are readily hydrolyzed under mild alkaline conditions, a reactivity that is expected to be similar for "this compound". nih.govjournals.co.za

Reaction with Grignard reagents (RMgX) results in the addition of two equivalents of the Grignard reagent to the ester. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. researchgate.netnih.gov

Table 2: Representative Nucleophilic Attack Reactions on Esters

| Starting Ester | Nucleophile/Reagents | Product Type | General Reference |

| Generic Ester (RCOOR') | 1. NaOH, H₂O/EtOH, Δ; 2. H₃O⁺ | Carboxylic Acid (RCOOH) | nih.gov |

| Generic Ester (RCOOR') | 1. 2 eq. R''MgX, Et₂O; 2. H₃O⁺ | Tertiary Alcohol (R(R'')₂COH) | researchgate.net |

Intramolecular Cyclization and Rearrangement Processes

The propanoate side chain in indole propanoates offers the potential for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the indole core. These reactions are of significant interest for the synthesis of complex alkaloids and other polycyclic aromatic compounds.

One of the most well-known cyclization reactions involving an indole nucleus is the Pictet-Spengler reaction . This reaction typically involves the condensation of a tryptamine (B22526) derivative (an indole with a two-carbon chain terminating in an amine at the C3 position) with an aldehyde or ketone to form a tetrahydro-β-carboline. nih.gov While "this compound" is not a direct substrate for a classical Pictet-Spengler reaction, its corresponding amine derivative could undergo such cyclizations.

Another important reaction is intramolecular Friedel-Crafts acylation . If the propanoate side chain is converted to the corresponding acyl chloride or carboxylic acid, it can be induced to cyclize onto an electron-rich position of the indole ring under acidic conditions. acs.orgnih.gov For "this compound", cyclization could potentially occur at the C6 or C8 (if the N-H is deprotonated) positions, leading to the formation of a six-membered ring.

The Fischer indole synthesis is a powerful method for constructing the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone. nih.govresearchgate.net While not a reaction of the pre-formed indole, it is a key rearrangement process in the broader context of indole chemistry. The Bartoli indole synthesis is another notable method that provides access to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. nih.gov

Transition Metal-Catalyzed Reactivity Profiles

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and indole derivatives are common substrates in these transformations. The C-H and C-X (where X is a halide or triflate) bonds of the indole ring can be functionalized through various palladium-, copper-, and nickel-catalyzed reactions.

For "this compound", the most likely positions for transition metal-catalyzed functionalization are the C-H bonds on the benzene ring or, more commonly, a C-X bond introduced at a specific position. For instance, a 7-halo-indole propanoate ester would be an excellent substrate for reactions like the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines). acs.orgacs.org

Indeed, studies have shown the successful application of Buchwald-Hartwig amination on unprotected 7-bromotryptophan and Heck diversification of 7-bromo- and 7-iodo-tryptophans, which are structurally analogous to the indole core of the target molecule. researchgate.net This indicates that the 7-position of the indole ring is amenable to such cross-coupling reactions.

Table 3: Representative Transition Metal-Catalyzed Reactions on Indole Derivatives

| Indole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

| 7-Bromotryptophan | Aniline | Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | 7-Anilino-tryptophan | researchgate.net |

| 7-Iodotryptophan | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Heck | 7-Styryl-tryptophan | numberanalytics.com |

| 7-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura | 7-Phenylindole | acs.org |

Note: The data in this table is based on reactions of closely related 7-substituted indole derivatives due to the absence of specific data for this compound.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations. For indole propanoate systems, these studies can help in understanding the factors that control reaction rates and product distributions.

Kinetic studies on the electrophilic substitution of indoles have shown that the rate is highly dependent on the nature of the electrophile and the substituents on the indole ring. nih.gov For instance, the rearrangement of 3,3-disubstituted indolenines, which are intermediates in some electrophilic substitutions, has been kinetically investigated, revealing the migratory aptitudes of different alkyl groups. nih.gov

The thermodynamics of cyclization reactions, such as the Pictet-Spengler reaction, are also of great interest. The formation of the new ring is typically an entropically disfavored process, but it can be driven by the enthalpy change associated with bond formation and the formation of a stable product. The diastereoselectivity of the Pictet-Spengler reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions. nih.gov

The kinetics of ester hydrolysis are well-studied and are known to be influenced by factors such as pH, temperature, and the steric and electronic properties of the ester and the nucleophile. nih.gov

Table 4: Representative Kinetic and Thermodynamic Data for Indole Reactions

| Reaction | System Studied | Key Finding/Parameter | Reference |

| Indolenine Rearrangement | 3-Alkyl-3-methylindolenine salts | Relative migratory aptitudes: Et (14) > Me (1) | nih.gov |

| Intramolecular Cyclization | 4-(Indol-3-yl)butanol derivatives | Relative rates influenced by methoxy (B1213986) substituents | nih.gov |

| Ester Hydrolysis | Indole-3-acetic acid esters | Measurable hydrolysis at pH ≥ 9 | nih.gov |

| Pictet-Spengler Reaction | Tryptophan esters | Cis/trans diastereoselectivity is temperature-dependent (kinetic vs. thermodynamic control) | nih.gov |

Note: This table presents general kinetic and thermodynamic findings for various indole reactions, as specific data for this compound is not available.

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new synthetic methodologies. A variety of spectroscopic and computational techniques are employed to elucidate the intricate steps involved in the reactions of indole propanoate systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing reaction intermediates and products. nih.gov For example, ¹H and ¹³C NMR can be used to determine the position of electrophilic substitution or the structure of cyclized products. In-situ NMR studies can provide real-time information about the species present in a reacting mixture.

Mass spectrometry (MS) is invaluable for identifying intermediates and products, especially in complex reaction mixtures. acs.org Techniques like Electrospray Ionization (ESI-MS) can be used to detect transient species in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also used to monitor reaction progress and identify functional groups. nih.govrsc.org For instance, the disappearance of the ester carbonyl stretch in IR spectroscopy can be used to follow the hydrolysis of "this compound".

Computational methods , particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. researchgate.net DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. For example, computational studies have been instrumental in understanding the mechanism of the Pictet-Spengler reaction and the factors controlling its enantioselectivity. nih.gov

Table 5: Application of Spectroscopic and Computational Methods in Indole Chemistry

| Method | Application | Information Gained | Representative Reference |

| NMR Spectroscopy | Structural elucidation of reaction products | Connectivity and stereochemistry | nih.gov |

| Mass Spectrometry | Identification of reaction intermediates | Molecular weight and fragmentation patterns | acs.org |

| IR Spectroscopy | Monitoring reaction progress | Presence/absence of functional groups | nih.gov |

| DFT Calculations | Elucidation of reaction mechanisms | Transition state energies, reaction pathways, selectivity | nih.gov |

Note: This table provides a general overview of how these methods are applied in indole chemistry, as specific mechanistic studies on this compound are scarce.

Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Indole (B1671886) Propanoate Derivatives

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for Methyl 3-(1H-indol-7-yl)propanoate is not publicly documented, analysis of its isomer, Methyl 3-(1H-indol-3-yl)propanoate, offers significant insights into the expected structural features.

Hydrogen Bonding: The presence of an N-H group in the indole ring and a carbonyl oxygen in the ester functionality makes hydrogen bonding a dominant interaction. In the crystal structure of Methyl 3-(1H-indol-3-yl)propanoate, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form chains of molecules. nih.govresearchgate.netresearchgate.net This type of interaction would also be expected to be a key feature in the crystal lattice of the 7-yl isomer.

π-π Stacking: The aromatic indole ring system facilitates π-π stacking interactions. These interactions, involving the overlap of π-orbitals of adjacent rings, contribute to the stability of the crystal structure. guidechem.com In various indole derivatives, these stacking interactions can lead to the formation of dimers or extended columnar structures. bldpharm.comnih.gov

The interplay of these non-covalent interactions dictates the supramolecular architecture of indole propanoates in the solid state.

Table 1: Crystal Data for Methyl 3-(1H-indol-3-yl)propanoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.893 (5) |

| b (Å) | 9.146 (8) |

| c (Å) | 18.052 (10) |

| β (°) | 111.27 (3) |

| Volume (ų) | 1060.5 (13) |

| Z | 4 |

Data sourced from a study on the 3-yl isomer. nih.gov

The conformation of the propanoate side chain relative to the indole ring is a key structural aspect. In the case of Methyl 3-(1H-indol-3-yl)propanoate, the molecule adopts a nearly planar conformation. nih.govresearchgate.netresearchgate.net The planarity is a result of the electronic conjugation between the indole ring and the ester group, which is maximized when the atoms lie in the same plane.

Key dihedral angles determine the orientation of the side chain. For instance, the torsion angle involving the atoms of the ester group defines its conformation. In a related structure, ethyl 5-chloro-1H-indole-2-carboxylate, the C8—C9—O1—C10 torsion angle of −178.86 (11)° indicates an anti conformation. guidechem.com Similar conformational preferences would be anticipated for this compound, influenced by the steric and electronic environment of the 7-position of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual hydrogen and carbon atoms, respectively.

For a typical Methyl 3-(indolyl)propanoate structure, the following proton signals are expected in the ¹H NMR spectrum:

A singlet for the N-H proton of the indole ring, typically in the range of δ 8.0-11.0 ppm.

A multiplet for the aromatic protons on the indole ring, between δ 6.9-7.6 ppm.

Two triplets for the two methylene (B1212753) (-CH₂-) groups of the propanoate chain, typically between δ 2.5-3.5 ppm.

A singlet for the methyl (-OCH₃) protons of the ester group, around δ 3.6 ppm. researchgate.net

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the ester is typically observed downfield (δ 170-175 ppm). The aromatic carbons of the indole ring appear between δ 100-140 ppm, and the aliphatic carbons of the propanoate chain and the methoxy (B1213986) group appear at higher fields. researchgate.netdocbrown.info

Table 2: Predicted and Experimental NMR Data for Indole Propanoate Derivatives

| Atom | Predicted ¹H Chemical Shift (ppm) (Generic Indole-propanoate) | Experimental ¹³C Chemical Shift (ppm) (Methyl 4-(1H-indol-3-yl)butanoate) |

|---|---|---|

| Indole N-H | 8.0 - 11.0 | - |

| Indole Ar-H | 6.9 - 7.6 | - |

| -CH₂- (adjacent to indole) | ~3.0 | 24.46 |

| -CH₂- (adjacent to C=O) | ~2.6 | 25.79 |

| -OCH₃ | ~3.6 | 51.63 |

| Indole Ar-C | - | 111.80, 114.14, 118.59, 118.69, 121.30, 127.55, 136.76 |

| C=O | - | 173.82 |

Note: Experimental data is for a related butanoate derivative and serves as an example. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the connectivity within the propanoate side chain and among the protons on the benzene (B151609) part of the indole ring.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning the carbons of the indole ring and the propanoate chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the point of attachment of the propanoate chain to the indole ring (the 7-position in this case) by observing correlations between the methylene protons and the carbons of the indole ring.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₃NO₂, corresponding to a monoisotopic mass of 203.0946 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion ([M]⁺•) at m/z 203. This molecular ion will then undergo fragmentation. For the related isomer, Methyl 3-(1H-indol-3-yl)propanoate, the most abundant fragment ion is observed at m/z 130. nih.gov This prominent peak corresponds to the formation of the stable quinolinium ion, which results from the cleavage of the bond between the α and β carbons of the side chain followed by a rearrangement. A similar fragmentation pathway would be expected for the 7-yl isomer, likely also producing a major fragment at m/z 130.

Table 3: Key Mass Spectrometry Data for Methyl 3-(1H-indol-3-yl)propanoate

| m/z | Relative Intensity | Putative Fragment |

|---|---|---|

| 203 | 21.10 | [C₁₂H₁₃NO₂]⁺• (Molecular Ion) |

| 144 | 6.00 | [M - COOCH₃]⁺ |

| 143 | 7.50 | [M - H - COOCH₃]⁺ |

| 130 | 99.99 | [C₉H₈N]⁺ (Quinolinium ion) |

| 115 | 7.50 | [C₈H₅N]⁺ |

Data sourced from a study on the 3-yl isomer. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the identification of functional groups and the electronic transitions within a molecule. For this compound, these methods provide a clear picture of its chemical architecture.

The IR spectrum of an indole derivative is characterized by several key absorption bands. nih.gov The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the propanoate side chain will absorb just below 3000 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group is a prominent feature, generally appearing around 1730-1750 cm⁻¹. researchgate.netdocbrown.info The C-O stretching of the ester and the C-N stretching of the indole ring will contribute to the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring are expected to produce bands in the 1450-1600 cm⁻¹ region. nih.gov

For comparison, the experimental IR spectrum of the isomeric compound, Methyl 3-(1H-indol-3-yl)propanoate, shows characteristic peaks that can be used to infer the spectrum of the 7-yl isomer. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) for Indole Derivatives |

| N-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Ester) | 1730-1750 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ester) | 1000-1300 |

| C-N Stretch | 1000-1300 |

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ transitions. chemrxiv.org The ¹Lₐ band is typically broad and appears at longer wavelengths, while the ¹Lₑ band is sharper and at shorter wavelengths. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. For 7-substituted indoles, these absorption maxima are expected to be similar to those of indole itself, though some shifts can be anticipated due to the electronic effects of the methyl propanoate substituent. In a non-polar solvent, indole typically exhibits absorption maxima around 270-290 nm. rsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

This compound is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for instance by substitution on the propanoate side chain, the resulting enantiomers would produce mirror-image VCD and ECD spectra. These techniques are powerful tools for the determination of the absolute configuration of chiral molecules. rsc.orgnih.govru.nl

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a chiral analog of this compound, the VCD signals would be most prominent for the stretching vibrations of the chiral center's immediate chemical environment, as well as for the inherently chiral chromophores within the molecule. The determination of the absolute configuration is typically achieved by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using computational methods. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet and visible light. ru.nl This technique probes the electronic transitions of chiral molecules. For a chiral analog of the title compound, the indole moiety would act as a chromophore. The coupling of this chromophore with the chiral center would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute stereochemistry of the molecule.

The application of these techniques would be crucial in the development of enantiomerically pure compounds based on the this compound scaffold.

Computational Chemistry for Conformational Landscapes and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the conformational landscapes and electronic structures of molecules like this compound. rsc.orgresearchgate.netnih.gov

A conformational analysis would reveal the preferred three-dimensional arrangements of the molecule. The flexibility of the propanoate side chain allows for multiple rotational isomers (conformers). DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as weak hydrogen bonds. For the related Methyl 3-(1H-indol-3-yl)propanoate, crystallographic data shows that the molecule adopts an essentially planar conformation in the solid state. nih.govresearchgate.netresearchgate.net A similar planarity might be expected for the 7-yl isomer in certain conformations.

DFT calculations also provide detailed information about the electronic structure of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the UV-Vis absorption properties of the molecule. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its potential intermolecular interactions. researchgate.net

The following table summarizes the types of information that can be obtained from computational studies of this compound.

| Computational Method | Information Obtained | Relevance |

| Conformational Analysis (e.g., DFT) | Relative energies of conformers, rotational barriers | Understanding molecular shape and flexibility |

| DFT Electronic Structure Calculations | HOMO/LUMO energies, electron density distribution, MEP | Predicting reactivity and spectroscopic properties |

| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis, ECD spectra | Aiding in the interpretation of experimental spectra |

| DFT Vibrational Calculations | Simulated IR, VCD spectra | Aiding in spectral assignment and stereochemical analysis |

Anti-proliferative and Anticancer Activity in Cell-Based Assays

The indole nucleus is a core component of many natural and synthetic compounds with potent anticancer properties. nih.govresearchgate.netresearchgate.net Research into various derivatives has uncovered multiple mechanisms by which these compounds can inhibit cancer cell growth, from inducing programmed cell death to interfering with essential cellular machinery. Derivatives with substitutions on the indole ring, including at positions relevant to the 7-yl structure, have shown promising activity. nih.govmdpi.com

Cellular Growth Inhibition and Cytotoxicity Assessment

The anti-proliferative potential of indole derivatives is typically evaluated using cell-based assays that measure cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this assessment.

Studies have demonstrated that synthetic indole derivatives exhibit potent cytotoxicity across a range of cancer types. For instance, certain indolyl chalcones have shown remarkable potency against pancreatic carcinoma cells (PaCa2) with IC50 values as low as 0.03 µM. sci-hub.se Other research has focused on indole-based sulfonohydrazides, which displayed significant inhibition of breast cancer cell lines, including MCF-7 and MDA-MB-468, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.gov Furthermore, novel indole derivatives incorporating penta-heterocycles have demonstrated exceptionally potent activity against non-small cell lung cancer (A549) and chronic myeloid leukemia (K562) cells, with IC50 values as low as 10-12 nM. tandfonline.com The position of substituents on the indole ring is crucial; studies on combretastatin A-4 analogues revealed that 6- and 7-heterocyclyl-1H-indole derivatives were particularly effective inhibitors of MCF-7 cancer cell growth, with IC50 values in the nanomolar range. nih.govmdpi.com

| Compound Class/Derivative | Cancer Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Indolyl Chalcone 1a | Pancreatic (PaCa2) | 0.03 | sci-hub.se |

| Indolyl Chalcone 1b | Pancreatic (PaCa2) | 0.09 | sci-hub.se |

| Indole-Penta-heterocycle 10b | Leukemia (K562) | 0.01 | tandfonline.com |

| Indole-Penta-heterocycle 10b | Lung (A549) | 0.012 | tandfonline.com |

| Benzimidazole-Indole Derivative 8 | Various | 0.05 (average) | nih.gov |

| 7-heterocyclyl-1H-indole 10b | Breast (MCF-7) | ~0.15-0.35 | mdpi.com |

| Indole-Sulfonohydrazide 5f | Breast (MDA-MB-468) | 8.2 | nih.gov |

| Indole-Sulfonohydrazide 5f | Breast (MCF-7) | 13.2 | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A primary mechanism for the anticancer action of indole derivatives is the induction of apoptosis, or programmed cell death. This process is essential for eliminating malignant cells. Research has shown that various indole compounds can trigger apoptosis in cancer cells. For example, some indole-based hybrids are known to induce apoptosis by activating procaspase-3. sci-hub.se Similarly, certain indole-3-butyric acid derivatives have been shown to be effective apoptosis inducers. nih.gov

In addition to triggering apoptosis, indole derivatives can modulate the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating. For instance, an indole-functionalized derivative of betulin was found to cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. nih.gov Other indole derivatives have been observed to arrest the cell cycle in the G2/M phase, often in connection with their effects on microtubule dynamics. nih.govtandfonline.com

Target Identification for Antineoplastic Action (e.g., Caspase Activation, Tubulin Polymerization Inhibition, HDAC Inhibition)

The anti-neoplastic effects of indole propanoate derivatives can be attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Caspase Activation: Caspases are a family of protease enzymes that play a crucial role in the apoptotic pathway. The activation of "effector" caspases, such as caspase-3, is a key event in executing programmed cell death. Numerous studies have confirmed that indole derivatives exert their pro-apoptotic effects through this pathway. researchgate.net For example, certain indole hybrids induce apoptosis by activating caspase-3 and increasing the expression of cleaved caspase-3. sci-hub.se Other indole-based tyrphostin derivatives have also been shown to dose-dependently increase caspase-3/7 activity in colon cancer cells. nih.gov Natural indole alkaloids like staurosporine are also known to induce apoptosis via the activation of caspase-9. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (mitosis). Agents that interfere with tubulin polymerization can disrupt mitosis and lead to cancer cell death. The indole scaffold is a key feature of many potent tubulin inhibitors. semanticscholar.orgtandfonline.com These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. nih.govnih.gov This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Notably, derivatives with substitutions at the 6- and 7-positions of the indole ring have shown potent tubulin polymerization inhibition, highlighting a structurally relevant mechanism for compounds like this compound. nih.govmdpi.com

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cancer cell differentiation and apoptosis. Carboxylic acids, including propionates and butyrates, are known HDAC inhibitors. gsartor.orgresearchgate.net Propionate itself is known to inhibit class I HDACs. researchgate.net This mechanism has been leveraged in the design of more potent anticancer agents; for example, indole-3-butyric acid derivatives have been developed as highly potent HDAC inhibitors with significant anti-proliferative activities in both in-vitro and in-vivo models. nih.govnih.gov This suggests that the propanoate side chain of the target compound could contribute to anticancer activity through HDAC inhibition.

Antimicrobial and Antitubercular Investigations

The indole ring is a common motif in compounds exhibiting a wide spectrum of antimicrobial activities. researchgate.netbenthamscience.comchula.ac.th Derivatives have been developed and tested for efficacy against various pathogenic bacteria and fungi, including drug-resistant strains.

In Vitro Efficacy against Bacterial Strains

Indole derivatives have demonstrated significant potential as antibacterial agents. nih.gov Synthetic indole-triazole compounds have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against bacteria such as Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Other synthetic indole derivatives, SMJ-2 and SMJ-4, were found to be particularly potent against a wide array of multidrug-resistant Gram-positive bacteria, with consistent MIC values as low as 0.25–2 µg/mL. nih.gov

A particularly noteworthy activity within this class is the antitubercular effect. Tuberculosis remains a major global health threat, and new agents are urgently needed. nih.gov The gut microbiota metabolite Indole-3-propionic acid (IPA), a close structural analog of the subject compound, has been identified as a novel antimycobacterial agent. nih.govfrontiersin.org IPA exhibits selective, broad-spectrum activity against various mycobacteria, including multi-drug resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like Mycobacterium avium. nih.govfrontiersin.orgtandfonline.comtandfonline.com The mechanism of action is unique among antibiotics; IPA targets the tryptophan biosynthesis pathway within the mycobacteria by acting as an allosteric inhibitor of the anthranilate synthase enzyme, TrpE. nih.govtandfonline.com This inhibition deprives the bacteria of essential tryptophan, halting their growth. tandfonline.com

| Compound Class/Derivative | Microorganism | Reported MIC Value (µg/mL) | Source |

|---|---|---|---|

| Indole-Triazole Derivative (3d) | MRSA | 3.125 | nih.gov |

| Indole-Triazole Derivative (3d) | Staphylococcus aureus | 6.25 | nih.gov |

| Indole-Triazole Derivative (3d) | Bacillus subtilis | 6.25 | nih.gov |

| Synthetic Indole (SMJ-2) | Gram-Positive Bacteria (various) | 0.25 - 2 | nih.gov |

| Synthetic Indole (SMJ-4) | Gram-Positive Bacteria (various) | 0.25 - 16 | nih.gov |

| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis | Active (specific MIC varies) | nih.govfrontiersin.org |

| Indole-Triazole Derivative (3d) | Candida krusei | 3.125 | nih.gov |

| Indole-Triazole Derivative (3d) | Candida albicans | 12.5 | nih.gov |

Inhibition of Fungal Pathogens

In addition to antibacterial action, indole derivatives have been investigated for their antifungal properties. benthamscience.comchula.ac.th Studies on indole-triazole hybrids showed promising activity against fungal pathogens. While activity against Candida albicans was moderate for some derivatives, several compounds demonstrated excellent antifungal effects against Candida krusei, with MIC values as low as 3.125 µg/mL, comparable to or better than some standard antifungal drugs. nih.gov This indicates that the indole scaffold is a viable starting point for the development of new antifungal agents.

Anti-mycobacterial Activity and Mechanistic Insights

Indole propionic acid (IPA), a structural analog of tryptophan, has demonstrated notable activity against Mycobacterium tuberculosis both in vitro and in vivo. nih.govresearchwithrutgers.com The mechanism of action for this anti-mycobacterial effect has been elucidated, revealing a targeted approach to disrupting essential biosynthetic pathways in the bacterium. nih.govresearchwithrutgers.com

The de novo synthesis of tryptophan in M. tuberculosis is a critical process for its survival and is regulated by feedback inhibition where tryptophan itself acts as an allosteric inhibitor of anthranilate synthase (TrpE). nih.govresearchwithrutgers.com TrpE is a key enzyme that catalyzes the first committed step in the tryptophan biosynthesis pathway. nih.govresearchwithrutgers.com Research has shown that IPA mimics tryptophan and functions as an allosteric inhibitor of TrpE. nih.govresearchwithrutgers.com This mimicry effectively hijacks the natural feedback mechanism, leading to the shutdown of tryptophan synthesis irrespective of the actual intracellular tryptophan levels. nih.govresearchwithrutgers.com

Experimental evidence supporting this mechanism includes:

Treatment of mycobacteria with IPA leads to inhibited growth and a reduction in intracellular tryptophan levels. nih.govresearchwithrutgers.com

The anti-mycobacterial effect of IPA can be nullified by supplementing the growth medium with tryptophan. nih.govresearchwithrutgers.com

Genetic studies have identified that missense mutations in the allosteric tryptophan-binding site of TrpE result in resistance to IPA and eliminate the inhibitory effect of tryptophan. nih.govresearchwithrutgers.com

This targeted inhibition of a vital biosynthetic pathway underscores the potential of indole propanoate derivatives as a foundation for the development of novel anti-tuberculosis agents. nih.govresearchwithrutgers.com Furthermore, some indole derivatives bearing a cationic amphiphilic motif have been shown to exhibit their antimycobacterial effects by permeabilizing and depolarizing the cell membrane of Mycobacterium bovis BCG. nih.gov

Antioxidant and Anti-inflammatory Properties

Indole propanoate derivatives have also been investigated for their potential to counteract oxidative stress and inflammation, key contributors to a variety of pathological conditions.

Radical Scavenging Assays

Indole-3-propionate has been identified as a potent scavenger of hydroxyl radicals. nih.gov In-vitro studies utilizing kinetic competition with the hydroxyl radical trapping reagent 2,2'-azino-bis-(3-ethyl-benz-thiazoline-6-sulfonic acid) (ABTS) demonstrated that indole-3-propionate reacts with hydroxyl radicals at a diffusion-controlled rate. nih.gov This efficient scavenging activity was further confirmed by its ability to inhibit hydroxyl radical-initiated lipid peroxidation in a dose-dependent manner. nih.gov Other indole derivatives have also shown the capacity to inhibit lipid peroxidation. nih.gov

Modulation of Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

The anti-inflammatory effects of indole propanoate derivatives have been linked to their ability to modulate key inflammatory mediators. Indole-3-propionic acid (IPA) has been shown to alleviate inflammation by inhibiting the NF-κB pathway. mdpi.com This inhibition leads to a reduction in the expression of inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). mdpi.comresearchgate.net

Studies on various indole derivatives have consistently shown their potential to reduce the release of pro-inflammatory cytokines. For instance, certain indoline derivatives, which are structurally related to indoles, were found to decrease the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Similarly, conjugates of N-substituted indoles have been reported to inhibit TNF-α and IL-6 in microglial cells, with a corresponding decrease in nitric oxide (NO) release. nih.gov The mechanism often involves the inhibition of nuclear translocation of transcription factors like NF-κB. nih.gov

Table 1: Anti-inflammatory Activity of Indole Propanoate Derivatives

| Compound/Derivative | Model System | Measured Mediators | Observed Effect | Putative Mechanism |

|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Rat brain microvascular endothelial cells | iNOS, TNF-α, IL-6, IL-1β | Reduction in expression | Inhibition of NF-κB pathway |

| Indoline derivatives | LPS-activated macrophages | TNF-α, IL-6 | Reduction in release | Not specified |

| N-substituted indole conjugates | Microglial cells | TNF-α, IL-6, NO | Reduction in levels/release | Inhibition of NF-κB nuclear translocation |

Antiviral Activities in Cellular Models

The broad biological activity of indole derivatives extends to the realm of virology, with several studies exploring their potential as antiviral agents.

Inhibition of Viral Replication and Entry Mechanisms (e.g., HIV-1, EV-A71)

Indole derivatives have been reported to exhibit activity against a range of viruses. nih.gov Specifically, some unsymmetrical methylene derivatives containing an indole moiety have demonstrated moderate antiviral activity against Human Immunodeficiency Virus-1 (HIV-1). nih.gov The mechanism of action for some indole derivatives against HIV-1 is believed to involve the inhibition of viral entry. These compounds are thought to bind to the HIV-1 envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on host cells, a critical step for viral entry. nih.gov Molecular modeling studies suggest that the substitution pattern on the indole ring can significantly influence the binding affinity to gp120. nih.gov

Furthermore, the double arylation of the indole side chains of tryptophan derivatives has been shown to produce highly potent inhibitors of both HIV-1 and Enterovirus A71 (EV-A71) entry. semanticscholar.org EV-A71 is a significant pathogen that causes hand, foot, and mouth disease. semanticscholar.org

Enzyme Modulation and Receptor Binding Studies

The therapeutic potential of indole propanoate derivatives is further highlighted by their ability to interact with and modulate the activity of various enzymes and receptors.

Indole-5-propanoic acid derivatives have been systematically studied and developed as novel agonists for the G-protein coupled receptor 40 (GPR40). nih.gov GPR40 is recognized as a promising drug target for the treatment of type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion. nih.gov Structure-activity relationship studies have revealed that the indole N-H group plays a significant role in the binding affinity to the receptor. nih.gov

In another line of research, certain indole derivatives have been identified as inhibitors of the enzyme tyrosinase. mdpi.com Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. Kinetic studies have shown that some indole-thiourea derivatives act as competitive inhibitors of tyrosinase. mdpi.com

Additionally, indole derivatives have been found to interact with the prostaglandin D2 receptor, CRTH2, a chemoattractant receptor involved in inflammatory responses. researchgate.net Some derivatives have been shown to selectively interfere with a G protein-independent signaling pathway of this receptor. researchgate.net Other indole derivatives have been designed to target the serotonin transporter (SERT) and the dopamine D2 receptor, indicating their potential application in neurological disorders. nih.gov

Table 2: Enzyme and Receptor Targets of Indole Propanoate Derivatives

| Derivative Class | Target | Biological Effect | Therapeutic Area |

|---|---|---|---|

| Indole-5-propanoic acid derivatives | GPR40 | Agonism, enhanced insulin secretion | Type 2 Diabetes |

| Indole-thiourea derivatives | Tyrosinase | Competitive inhibition | Hyperpigmentation |

| Structurally related to indomethacin | CRTH2 Receptor | Interference with G protein-independent signaling | Inflammation |

| Indolylpropyl-piperazine derivatives | Serotonin Transporter (SERT), Dopamine D2 Receptor | Ligand binding | Neurological Disorders |

Advancements in the Pre-clinical Research of Indole Propanoate Derivatives

Indole propanoate derivatives, a class of compounds characterized by an indole core linked to a propanoic acid moiety, have garnered significant attention in medicinal chemistry. Their structural similarity to endogenous molecules like the tryptophan metabolite indole-3-propionic acid underpins their diverse biological activities. This article explores the pre-clinical, in-vitro research landscape of these derivatives, focusing on their enzymatic interactions, structure-activity relationships, and the computational methods used to predict their biological potential.

Advanced Applications and Future Research Trajectories for Indole Propanoate Esters

Role in Medicinal Chemistry Lead Discovery and Optimization

The indole (B1671886) nucleus is a privileged structure in drug discovery, and functionalization at the C7 position offers a strategic vector for modulating pharmacological activity and optimizing drug-like properties. nih.govrsc.org While specific lead optimization studies on Methyl 3-(1H-indol-7-yl)propanoate are not extensively documented, research on related 7-substituted indoles provides valuable insights into their potential.

The C7-position allows for the introduction of various substituents that can interact with specific binding pockets in target proteins, thereby enhancing potency and selectivity. For instance, the synthesis of C7-indolo biaryl atropisomers, which are axially chiral, highlights the potential for creating highly specific ligands for asymmetric catalysis and medicinal chemistry. nih.gov The development of these complex structures underscores the importance of the C7 position in generating structural diversity for lead discovery.

The following table summarizes the biological activities of some 7-substituted indole derivatives, illustrating the potential of this scaffold in medicinal chemistry.

| Compound Class | Biological Target/Activity | Research Focus |

| 7-Sulfonyl indoles | Anti-tubercular | Exploration of indole derivatives as potent agents against Mycobacterium tuberculosis. nih.gov |

| Indole-7-carboxamides | Anti-HIV | Development of novel anti-HIV agents. researchgate.net |

| 7-Hydroxyindole | Antibiofilm activity against Acinetobacter baumannii | Combating antibiotic resistance by inhibiting biofilm formation. researchgate.net |

| Substituted indolo[2,3-c]quinolin-6-ones | Haspin kinase inhibition | Design of selective kinase inhibitors for cancer therapy. nih.gov |

Contributions to Chemical Biology Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. The unique photophysical properties of certain indole derivatives make them excellent candidates for the development of fluorescent probes. 7-Azaindole, an analog of indole, and its derivatives are particularly noteworthy for their use as optical probes to study protein structure and dynamics. nih.gov Their fluorescence is sensitive to the local environment, providing valuable information about solvent interactions and protein conformation. nih.gov

While specific applications of this compound as a chemical probe are yet to be detailed in the literature, the development of novel indole derivatives with tailored photophysical properties is an active area of research. colab.ws For example, indole derivatives based on the donor-π-acceptor (D-π-A) concept have been designed as fluorescent probes for pH sensing and logic gates. colab.ws The propanoate ester moiety at the C7 position could be further functionalized to attach fluorophores or other reporter groups, paving the way for the creation of sophisticated chemical biology tools.

Potential in Agrochemical and Materials Science Research

The versatility of the indole scaffold extends beyond medicine into agrochemicals and materials science. In agriculture, indole-3-acetic acid (IAA) is a well-known natural auxin that regulates plant growth. frontiersin.org This has spurred the design of indole-3-carboxylic acid derivatives as potential herbicides that act as antagonists of the auxin receptor protein TIR1. researchgate.netfrontiersin.orgnih.gov Although research has primarily focused on C3-substituted indoles, the exploration of C7-substituted indole propanoates as novel plant growth regulators or herbicides presents an interesting avenue for future research. frontiersin.org

In materials science, indole-based polymers are being investigated for their high-performance thermal and mechanical properties. researchgate.netnih.gov The indole ring can serve as a sustainable aromatic unit for the synthesis of biopolyesters. rsc.orgresearchgate.net The polycondensation of indole-based dicarboxylates with bio-based diols has yielded amorphous polyesters with high glass transition temperatures and good thermal stability. nih.govrsc.orgresearchgate.net Furthermore, poly(N-arylene diindolylmethane)s have been synthesized and shown to possess strong solid-state fluorescence and good electroactivity, making them suitable for applications in optoelectronics. rsc.org The incorporation of a propanoate ester at the C7 position could be a strategy to create novel monomers for the synthesis of functional polymers with tailored properties.

Development of Novel Methodologies for Indole Derivatization

The synthesis of C7-functionalized indoles has historically been challenging due to the inherent reactivity of the pyrrole (B145914) ring, which favors functionalization at the C2 and C3 positions. nih.govrsc.org However, recent years have seen the development of innovative strategies for the site-selective functionalization of the indole C7-H bond.

Transition-metal-catalyzed reactions, often assisted by a directing group on the indole nitrogen, have emerged as a powerful tool for introducing a wide range of functional groups at the C7 position. nih.govrsc.org Rhodium-catalyzed enantioselective synthesis of C7-indolo biaryls is a prime example of the sophistication achieved in this area. nih.gov Additionally, a novel process involving an aromaticity destruction-reconstruction sequence has been reported for the synthesis of C7-functionalized indoles from para-substituted 2-alkynylanilines. colab.wsnih.govnih.gov This method allows for the selective installation of alkyl, aryl, alkenyl, or alkynyl groups at the C7 position. colab.wsnih.govnih.gov

The following table highlights some of the recent methodologies for C7-functionalization of indoles.

| Method | Catalyst/Reagent | Functionalization Type | Reference |

| Directing Group Strategy | Palladium or Copper catalysts | Arylation, olefination, acylation, alkylation, silylation, carbonylation | nih.gov |

| Aromaticity Destruction-Reconstruction | Organic lithium or Grignard reagents | Alkylation, arylation, alkenylation, alkynylation | colab.wsnih.govnih.gov |

| Rhodium-Catalyzed C-H Functionalization | Chiral Rhodium complexes | Enantioselective biaryl synthesis | nih.gov |

These advancements in synthetic chemistry are crucial for accessing novel 7-substituted indole propanoate esters and exploring their full potential.

Exploration of Unconventional Biological Targets and Pathways

The structural diversity of indole derivatives allows them to interact with a wide range of biological targets, including some that are considered unconventional. nih.gov For example, indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has been shown to have anti-inflammatory and antioxidant properties and acts as an unusual antibiotic by targeting anthranilate synthase TrpE in mycobacteria. nih.gov This discovery opens up new avenues for exploring the therapeutic potential of indole propanoates in infectious diseases and inflammatory conditions.

Furthermore, some indole derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.gov The design of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors demonstrates the potential of the indole propanoic acid scaffold for targeting enzymes outside the traditional kinase and GPCR families. nih.gov The exploration of C7-substituted analogs, such as this compound, could lead to the discovery of novel modulators of these and other unconventional biological pathways.

Interdisciplinary Connections with Natural Product Chemistry and Drug Design

Indole is a recurring motif in a vast number of natural products, many of which possess significant biological activity. nih.govnih.gov These natural products often serve as inspiration for the design and synthesis of new therapeutic agents. nih.gov The field of medicinal chemistry is rich with examples of drugs that are either natural products themselves or are synthetic derivatives inspired by natural scaffolds. nih.gov